molecular formula C14H14N2OS B1270660 2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 321529-89-9

2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B1270660
M. Wt: 258.34 g/mol
InChI Key: KWOPDYZIGZIOLS-UHFFFAOYSA-N
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Description

“2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound used for proteomics research . It has a molecular formula of C14H14N2OS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a light yellow to beige-brown crystalline powder . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 182.25 .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

The compound has been synthesized and screened for in vitro anti-inflammatory and antioxidant activities, showing effects comparable to ibuprofen and ascorbic acid. This indicates potential therapeutic applications in managing inflammation and oxidative stress-related disorders (Kumar, Anupama, & Khan, 2008).

Biological Evaluation of Derivatives

Derivatives of this compound have been synthesized and evaluated for biological activities. The cyclopentathieno[2,3-d]pyrimidine derivatives, created through various reactions, indicate a broad spectrum of potential biological applications (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

Antibacterial and Antibiotic Synthesis

Studies show the potential of 2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives in synthesizing new antibiotic and antibacterial drugs. This opens pathways in developing novel treatments against bacterial infections (Ahmed, 2007).

Solvent-Free Synthesis and Spectral Linearity

Derivatives have been synthesized using solvent-free methods, which is significant for environmentally friendly chemical processes. The spectral linearity of these derivatives has also been analyzed, providing insights into their structural properties (Thirunarayanan & Sekar, 2013).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel substituted thiophene derivatives synthesized from this compound exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests potential for the development of new drugs in these therapeutic areas (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Synthesis of Schiff Bases and Anticonvulsant Activity

Schiff bases of 2-aminothiophenes, including derivatives of the compound, have been synthesized and shown anticonvulsant activity. This highlights its utility in developing treatments for seizure disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Antimicrobial and Antinociceptive Activities

Research has been conducted on the antimicrobial and antinociceptive (pain-relieving) activities of derivatives, indicating potential applications in treating infections and pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .

properties

IUPAC Name

2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-13-12(10-7-4-8-11(10)18-13)14(17)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOPDYZIGZIOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159059
Record name 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS RN

321529-89-9
Record name 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321529-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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